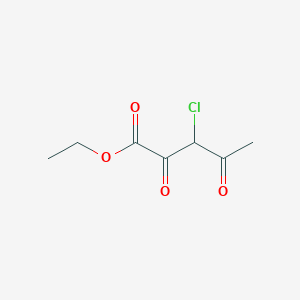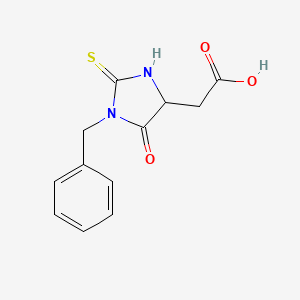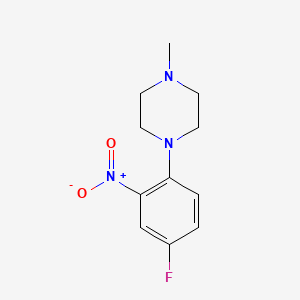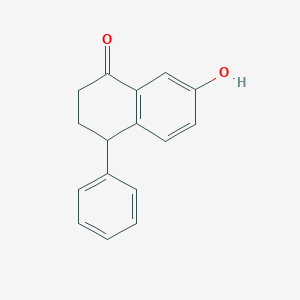
3-氯-2,4-二氧戊酸乙酯
描述
Ethyl 3-chloro-2,4-dioxopentanoate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to several other ethyl esters that have been synthesized and characterized through different reactions and conditions.
Synthesis Analysis
The synthesis of related compounds to Ethyl 3-chloro-2,4-dioxopentanoate has been explored through various methods. For instance, ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates were obtained through base-catalyzed condensation reactions, which also led to the synthesis of pheromones like disparlure . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized using a Knoevenagel condensation reaction, showcasing the versatility of ethyl esters in forming carbon-carbon bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound, demonstrating the use of halogenated reagents in the synthesis of complex esters .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a by-product from the synthesis of ethyl 2-chloro-2,3-epoxyalkanoates was revised using 13C-1H two-dimensional NMR spectrum and X-ray crystallographic analysis . The crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized, revealing the enamine tautomer in the solid state with specific bond distances and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of ethyl esters like Ethyl 3-chloro-2,4-dioxopentanoate has been studied through various reactions. Methylation reactions have been performed on related compounds, resulting in the formation of enol ethers with different isomerization behaviors . Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using biocatalysts has been investigated, highlighting the potential for producing optically active compounds . Additionally, Michael addition reactions have been utilized to synthesize 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, demonstrating the nucleophilic character of these esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. The crystalline forms of these compounds can vary, as seen in ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, which forms a supramolecular layer in the crystal . The antimicrobial and antioxidant properties of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated, indicating the biological relevance of these compounds . The stability of these compounds in different media, as well as their susceptibility to isomerization and other chemical transformations, are important aspects of their chemical behavior .
科学研究应用
1. Synthesis of New Heterocycles
- Summary of Application : 2,4-Dioxoesters, including Ethyl 3-chloro-2,4-dioxopentanoate, are valuable multi-purpose intermediates in organic synthesis. They have been used in the production of pyrazole-3 (5)-ethyl esters and their derivatives, which are important intermediates in the preparation of agrochemicals, microbicides, herbicides, plant growth regulators and protectants, and also in the production of the 3 (2H)-furanone ring system, which is the key skeletal element of many natural product antitumor agents .
- Methods of Application : The 2,4-Dioxoesters are prepared by Claisen condensation of the appropriate methylketone with oxalic acid dialkyl esters in the presence of sodium alkoxides .
- Results or Outcomes : The synthesis of 2,4-Dioxoesters provides useful and up-to-date data for medicinal chemists .
2. Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Synthesis of Pyrazole Derivatives
- Summary of Application : 2,4-Dioxoesters are used in the production of pyrazole-3 (5)-ethyl esters and their derivatives, which are known to be important intermediates in the preparation of agrochemicals, microbicides, and herbicides .
- Methods of Application : The 2,4-Dioxoesters are prepared by Claisen condensation of the appropriate methylketone with oxalic acid dialkyl esters in the presence of sodium alkoxides .
- Results or Outcomes : The synthesis of pyrazole derivatives provides useful and up-to-date data for medicinal chemists .
4. Production of Antitumor Agents
- Summary of Application : 2,4-Dioxoesters are used in the production of the 3 (2H)-furanone ring system, which is the key skeletal element of many natural product antitumor agents .
- Methods of Application : The 2,4-Dioxoesters are prepared by Claisen condensation of the appropriate methylketone with oxalic acid dialkyl esters in the presence of sodium alkoxides .
- Results or Outcomes : The synthesis of the 3 (2H)-furanone ring system provides useful and up-to-date data for medicinal chemists .
5. Biocatalytic Applications
- Summary of Application : Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications. It boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .
- Methods of Application : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis, as well as the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds, was discussed .
- Results or Outcomes : As the biotechnology field continues to expand, Y. lipolytica is poised to play a pivotal role in developing eco-friendly and economically viable bioprocesses .
6. Antiviral Activity
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
安全和危害
Ethyl 3-chloro-2,4-dioxopentanoate is irritating and may be harmful to the eyes, respiratory system, and skin . Therefore, appropriate protective equipment should be worn when handling this compound to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials .
属性
IUPAC Name |
ethyl 3-chloro-2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRTITCZOHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388308 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2,4-dioxopentanoate | |
CAS RN |
34959-81-4 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)

![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)


![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)